molecular formula C25H20N4O3 B11164383 N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11164383
M. Wt: 424.5 g/mol
InChI Key: ZWBAENPDPDUQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.

    Quinoline Derivative Formation: Coupling of the benzimidazole core with a quinoline derivative, possibly through a condensation reaction.

    Final Coupling: Introduction of the 3,4-dimethoxyphenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often under mild to moderate temperatures.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for diseases such as cancer, infections, or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activity.

    Quinoline Derivatives: Compounds like chloroquine, quinine, which are known for their antimalarial activity.

Uniqueness

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical properties compared to other benzimidazole or quinoline derivatives.

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H20N4O3/c1-31-22-12-11-15(13-23(22)32-2)21-14-17(16-7-3-4-8-18(16)26-21)24(30)29-25-27-19-9-5-6-10-20(19)28-25/h3-14H,1-2H3,(H2,27,28,29,30)

InChI Key

ZWBAENPDPDUQDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.